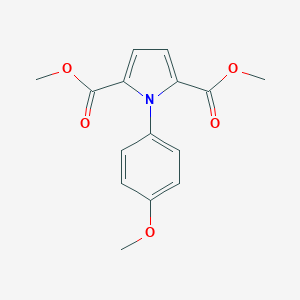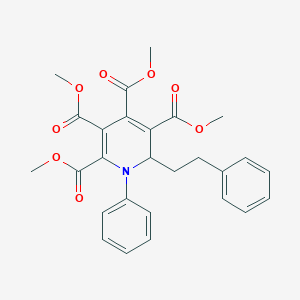
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is an organic compound with the molecular formula C12H12BrN3O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-methoxybenzyl group at the nitrogen atom of the 2-amine group
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), which targets the kras g12c .
Mode of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been involved in the synthesis of inhibitors that affect the kras pathway , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-aminopyridine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 5-bromo-2-aminopyridine is reacted with 4-methoxybenzyl chloride under reflux conditions to yield the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine: This compound is structurally similar, with a pyrimidine ring instead of a pyridine ring.
5-bromo-2-(4-methoxybenzylamino)pyrimidine: Another similar compound with a pyrimidine ring and a methoxybenzyl group.
Uniqueness
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methoxybenzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHEDDBYDZCJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)
![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)
![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)


![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)
![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)





